methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative featuring a propyl group at position 1 and a methyl ester at position 6. Its synthesis typically involves a Hantzsch-type reaction, as demonstrated in and , where methyl 2-(3-nitrophenyl)acetoacetate reacts with 6-amino-1,3-dimethyluracil under reflux in ethanol . Structural confirmation is achieved via IR, NMR, and elemental analysis. The compound’s physicochemical properties, such as melting point and solubility, are influenced by its substituents and crystallinity .
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-3-4-15-9-8(10(16)14-12(15)18)5-7(6-13-9)11(17)19-2/h5-6H,3-4H2,1-2H3,(H,14,16,18) |
InChI Key |
DTULRPGDHVRENP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=N2)C(=O)OC)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
- Compound 22a: 2-(N-Benzyl-N-methylamino)ethyl-5-(2-chlorophenyl)-1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate.
- Compound 25 : Methyl 1,2,3,4,5,8-hexahydro-7,8-dimethyl-5-(3-nitrophenyl)-1,3-dipropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate.
- Compound 4 : Methyl 1,3-dibutyl-1,2,3,4,5,8-hexahydro-7-methyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate.
Comparison Highlights :
- Structural Influence :
- The propyl group in the target compound balances lipophilicity and steric effects, contrasting with the bulky dibutyl in Compound 4 or the electron-withdrawing nitro group in Compound 25.
- Melting Points : Higher melting points (e.g., 175°C for 22a) correlate with rigid substituents like chlorophenyl, while nitro groups reduce crystallinity (e.g., 97°C for 25) .
Thieno[2,3-d]pyrimidine Derivatives ( and )
Key Compounds :
- Compound 11: Methyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate.
- Compound 6a/6b: Methyl 4-((1-alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylates.
Comparison Highlights :
- Synthetic Methods: The target compound uses traditional reflux, while thieno analogs employ advanced techniques like low-temperature coupling or solvent-free microwave synthesis .
Coumarin- and Tetrazolyl-Modified Pyrimidines ()
Key Compounds :
- 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.
- 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Comparison Highlights :
- Complexity : These derivatives incorporate coumarin and tetrazolyl moieties, increasing molecular weight (>500 g/mol) and likely targeting specific biological pathways (e.g., antimicrobial or anticancer activity) .
- Synthesis : Multi-step procedures contrast with the one-step Hantzsch synthesis of the target compound .
Carboxylic Acid Derivative ()
Key Compound :
- 3-Methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 937624-04-9).
Comparison Highlights :
| Property | Target Compound | Carboxylic Acid Derivative |
|---|---|---|
| 6-Position Group | Methyl ester | Carboxylic acid |
| Bioavailability | Likely prodrug | Active form (ionizable) |
| Molecular Weight | ~277 (estimated) | 277.28 |
- The methyl ester in the target compound may enhance cell permeability, whereas the carboxylic acid derivative () could exhibit improved target binding due to ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
